molecular formula C17H13Cl3N2S B2981272 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(ethylthio)-1H-imidazole CAS No. 1207025-09-9

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(ethylthio)-1H-imidazole

Cat. No.: B2981272
CAS No.: 1207025-09-9
M. Wt: 383.72
InChI Key: CBBLYGQWTGANHI-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(ethylthio)-1H-imidazole is a novel synthetic compound offered for research purposes. It belongs to the imidazole class of heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities . The structure features a 1H-imidazole core substituted with a 3-chlorophenyl group at the N-1 position, a 3,4-dichlorophenyl group at the 5-position, and an ethylthio moiety at the 2-position. This specific arrangement of substituents, particularly the chlorine atoms and the thioether, may influence the compound's physicochemical properties and its interaction with biological targets, making it a subject of interest for structure-activity relationship (SAR) studies. Imidazole derivatives are extensively investigated for their potential pharmacological properties. Published research on analogous compounds indicates that similar structures exhibit significant analgesic (pain-relieving) and anti-inflammatory activities, often evaluated through models like the hot plate test and carrageenan-induced paw oedema . Molecular docking studies of related molecules suggest a potential mechanism of action involving inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key target for non-steroidal anti-inflammatory drugs (NSAIDs) . Furthermore, thio-substituted imidazole analogues have demonstrated promising antimicrobial and antioxidant activities in scientific studies . The presence of the 2-(ethylthio) group in this compound suggests it is a candidate for research into these therapeutic areas. This product is intended for use in non-clinical research, including but not limited to, hit-to-lead optimization, mechanistic studies, and as a building block for the synthesis of more complex chemical entities. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic procedures, or for human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-ethylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl3N2S/c1-2-23-17-21-10-16(11-6-7-14(19)15(20)8-11)22(17)13-5-3-4-12(18)9-13/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBLYGQWTGANHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(ethylthio)-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature regarding its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its effects.

Chemical Structure

The compound's structure features an imidazole ring substituted with chlorophenyl and ethylthio groups. This configuration is significant as it may influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing imidazole rings exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The specific compound in focus has shown promising results in various assays.

Antifungal Activity

One notable study demonstrated that similar imidazole derivatives possess potent antifungal properties against Candida albicans. The compound was effective at low concentrations, maintaining activity down to 0.25% formulation strength, which is indicative of its potential as an antifungal agent in clinical settings .

Anticancer Properties

Imidazole derivatives have been explored for their anticancer potential. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like chlorine enhances the anticancer efficacy by increasing the lipophilicity and altering the compound's interaction with cellular targets .

Case Studies and Research Findings

Several studies have focused on the biological activity of imidazole derivatives:

  • Antifungal Efficacy : A study highlighted the effectiveness of imidazole derivatives against Candida albicans, showing significant inhibition at low concentrations and reduced reinfection rates post-treatment .
  • Cytotoxicity Against Cancer Cells : Research indicated that similar compounds exhibited IC50 values lower than standard treatments like doxorubicin, suggesting enhanced potency in inducing apoptosis in cancer cells .
  • Mechanism of Action : Molecular dynamics simulations have been employed to understand how these compounds interact with protein targets. For instance, hydrophobic interactions were identified as crucial for binding efficacy, which may explain the observed biological activities .

Data Table: Summary of Biological Activities

Activity TypeAssessed CompoundIC50 ValueTarget Organism/Cell LineReference
Antifungal1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(ethylthio)-1H-imidazole0.25% formulationCandida albicans
AnticancerSimilar imidazole derivative< DoxorubicinVarious cancer cell lines
Cytotoxicity1H-imidazole derivativesVariesJurkat cells

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s unique substitution pattern can be compared to structurally related imidazole derivatives:

Compound Name (CAS/Reference) Substituents (Positions) Molecular Weight Key Features/Applications
Target Compound 1: 3-ClPh; 5: 3,4-diClPh; 2: EtS- Not provided High halogen content, thioether group
2-(Cyclopentylthio)-5-(3,4-diClPh)-... (1226454-56-3) 1: 3-CF3Ph; 5: 3,4-diClPh; 2: C5H9S- 457.3 Cyclopentylthio (bulkier thioether), trifluoromethylphenyl (electron-withdrawing)
2-(Ethylthio)-5-(3-NO2Ph)-... (1226459-30-8) 1: 3-CF3Ph; 5: 3-NO2Ph; 2: EtS- 393.4 Nitro group (strong electron-withdrawing), trifluoromethylphenyl
Imazalil (35554-44-0) 1: Allyloxyethyl chain; 2,4-diClPh 297.1 Fungicidal activity, flexible allyloxy group
1-(3-Chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole 1: 3-Cl-4-FPh; 2,4,5: Ph 438.9 Fluorine substitution (polar), triphenyl (hydrophobic)

Key Observations :

  • Halogenation: The target compound’s 3,4-dichlorophenyl group increases lipophilicity compared to mono-halogenated analogs (e.g., 4-chlorophenyl in ).
  • Thioether Groups: The ethylthio group in the target compound is less bulky than cyclopentylthio (), which may improve solubility.
  • Electron-Withdrawing Substituents : Compared to nitro () or trifluoromethyl () groups, chlorine offers moderate electron withdrawal, balancing reactivity and stability.
Physicochemical Properties

While specific data for the target compound is absent, trends from analogs include:

  • Melting Points : Halogen-rich compounds (e.g., 1-(3-chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole, mp 157–158°C ) typically exhibit higher melting points due to increased molecular symmetry and polarity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization techniques for 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(ethylthio)-1H-imidazole?

  • Methodological Answer : Synthesis typically involves multi-step reactions using substituted aryl halides and imidazole precursors. Key steps include nucleophilic substitution (for ethylthio group introduction) and coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds). Solvent selection (e.g., DMF or THF) and catalysts (e.g., Pd(PPh₃)₄) are critical for yield optimization . Characterization requires IR spectroscopy (to confirm thioether bonds), ¹H/¹³C NMR (to verify substituent positions), and elemental analysis (to validate purity). For example, IR peaks near 650–700 cm⁻¹ indicate C–S bonds, while NMR coupling patterns distinguish chlorine-substituted phenyl groups .

Q. How do structural features of this compound influence its physicochemical properties?

  • Methodological Answer : The 3-chlorophenyl and 3,4-dichlorophenyl groups enhance lipophilicity, which can be quantified via logP calculations. The ethylthio group contributes to metabolic stability by reducing oxidative degradation. X-ray crystallography of analogous imidazoles reveals planar aromatic systems with dihedral angles between substituents affecting solubility and crystal packing . For instance, steric hindrance from dichlorophenyl groups may reduce aqueous solubility, necessitating co-solvents in biological assays .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism, impurities, or dynamic effects. For example, imidazole tautomerism (1H vs. 3H forms) can shift proton signals; variable-temperature NMR can identify dynamic equilibria . X-ray crystallography provides definitive structural confirmation, as demonstrated for nitroimidazole derivatives with disordered dithiolane rings . If elemental analysis conflicts with theoretical values (e.g., due to hydration), thermogravimetric analysis (TGA) can detect solvent retention .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) can model binding to enzymes like cytochrome P450 or fungal lanosterol 14α-demethylase. For example, imidazole derivatives with 3,4-dichlorophenyl groups show strong hydrophobic interactions in fungal enzyme active sites . Density Functional Theory (DFT) calculations optimize ligand conformations and predict binding affinities. Comparative analysis with co-crystallized ligands (e.g., fluconazole) identifies key hydrogen bonds and π-π stacking interactions .

Q. What experimental designs validate structure-activity relationships (SAR) for antifungal activity?

  • Methodological Answer : SAR studies require synthesizing analogs with systematic substituent variations (e.g., replacing ethylthio with methylthio or altering chlorine positions). In vitro antifungal assays (e.g., MIC against Candida albicans) quantify potency. For example, 3,4-dichlorophenyl analogs exhibit enhanced activity due to increased membrane permeability, while ethylthio groups improve metabolic stability compared to methylthio . Dose-response curves and time-kill assays differentiate fungistatic vs. fungicidal effects.

Q. How do researchers assess environmental persistence and degradation pathways of this compound?

  • Methodological Answer : Environmental fate studies use HPLC-MS to track degradation in soil/water matrices under controlled conditions (pH, UV exposure). Aerobic biodegradation assays with activated sludge quantify half-lives. For imidazole fungicides, hydroxylation at the phenyl ring and cleavage of the ethylthio group are common degradation pathways . Ecotoxicity testing (e.g., Daphnia magna LC₅₀) evaluates risks to non-target organisms.

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